molecular formula C8H15N3O2S B13282357 N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13282357
M. Wt: 217.29 g/mol
InChI Key: XNGMMHBVGPBGGA-UHFFFAOYSA-N
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Description

N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Agrochemicals: The compound could be used as a precursor for the synthesis of herbicides, fungicides, or insecticides.

    Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-sulfonamide: A simpler analog without the dimethyl and propan-2-yl substituents.

    3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide: Lacks the N,1-dimethyl substitution.

    N,1-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the propan-2-yl substitution.

Uniqueness

N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both N,1-dimethyl and propan-2-yl substituents. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

N,1-dimethyl-3-propan-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-6(2)8-7(5-11(4)10-8)14(12,13)9-3/h5-6,9H,1-4H3

InChI Key

XNGMMHBVGPBGGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1S(=O)(=O)NC)C

Origin of Product

United States

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